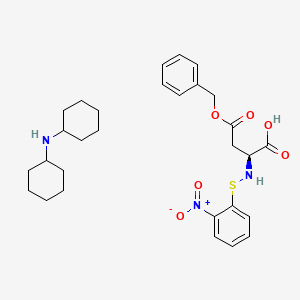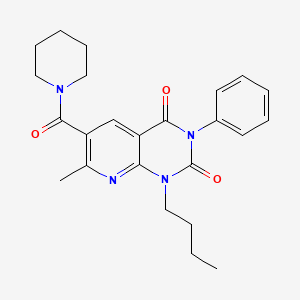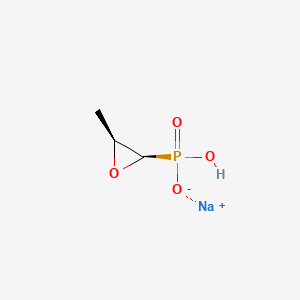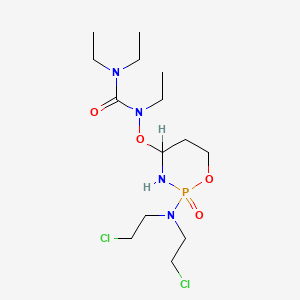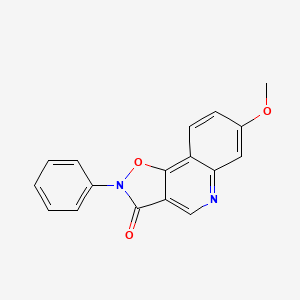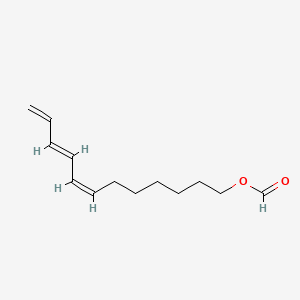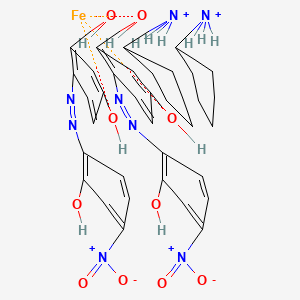
N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 300-855-2, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. This compound is particularly valued for its stability and compatibility with a wide range of products, including diagnostic reagents and other biological materials .
Métodos De Preparación
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 is carried out under controlled conditions to ensure the purity and effectiveness of the final product .
Análisis De Reacciones Químicas
ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the active ingredients .
Aplicaciones Científicas De Investigación
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology and medicine, ProClin 300 is employed in diagnostic reagents, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, to ensure the stability and longevity of these products. Additionally, it is used in the preservation of biological samples and specimens .
Mecanismo De Acción
The mechanism of action of ProClin 300 involves the inhibition of key enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparación Con Compuestos Similares
ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include thimerosal, sodium azide, and gentamicin, which are also used as preservatives. ProClin 300 offers several advantages, such as better compatibility with enzymes and antibodies, higher stability, and effectiveness at lower concentrations .
Similar Compounds::- Thimerosal
- Sodium azide
- Gentamicin
Propiedades
Número CAS |
93964-08-0 |
|---|---|
Fórmula molecular |
C32H37N5 |
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-10-25(6-2)22-33-31-19-15-26-11-8-9-12-29(26)32(31)37-35-28-18-20-30(24(4)21-28)36-34-27-16-13-23(3)14-17-27/h8-9,11-21,25,33H,5-7,10,22H2,1-4H3 |
Clave InChI |
IKTGESZMTNXFSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



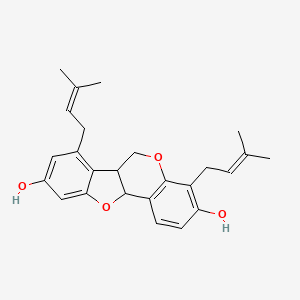
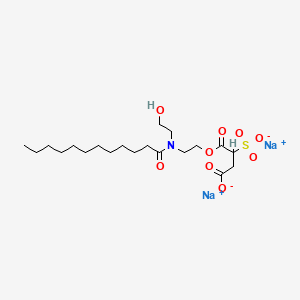
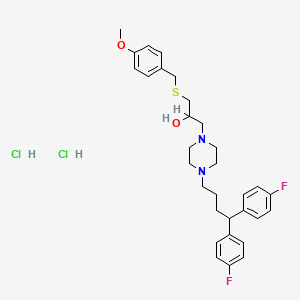
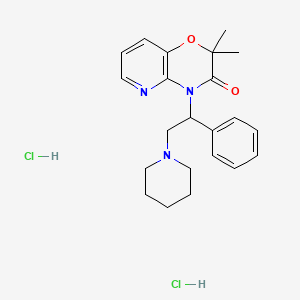

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
